4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid
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Overview
Description
The compound “4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid” is a complex organic molecule that contains several functional groups. It has a thieno[2,3-d]pyrimidin-4-one core, which is a type of heterocyclic compound . This core is substituted with a propoxyphenyl group and a benzoic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thieno[2,3-d]pyrimidin-4-one core, followed by the introduction of the propoxyphenyl and benzoic acid groups. Unfortunately, without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[2,3-d]pyrimidin-4-one core is a bicyclic structure with a five-membered ring fused to a six-membered ring . The propoxyphenyl and benzoic acid groups would add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The thieno[2,3-d]pyrimidin-4-one core might undergo reactions at the carbonyl group or at the ring nitrogen . The benzoic acid group could undergo typical carboxylic acid reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the benzoic acid group suggests that this compound might have acidic properties .Scientific Research Applications
Synthesis and Reactivity
- The compound shows potential as a precursor in synthesizing various heterocyclic compounds. For example, it is used in the synthesis of condensed isoquinolines, which involves the treatment of benzoic acids with acetic anhydride to produce thienopyrimidinone derivatives (Zadorozhny et al., 2008).
- It is also involved in producing thienopyrimidine derivatives, which are studied for their antimicrobial and anti-inflammatory properties (Tolba et al., 2018).
Biological Activities
- The compound and its derivatives have been explored for their biological activities. For example, thienopyrimidinone derivatives exhibit potent dual inhibitory activity against human thymidylate synthase and dihydrofolate reductase, indicating potential as antitumor agents (Gangjee et al., 2008).
- It serves as a key intermediate in the design of protein kinase CK2 inhibitors. Derivatives of this compound have shown effectiveness as ATP-competitive inhibitors in research focused on cancer treatment (Ostrynska et al., 2016).
Antimicrobial Properties
- Various derivatives of this compound have been synthesized and tested for antimicrobial properties, showing significant activity against bacterial and fungal strains (Chambhare et al., 2003).
Chemical Properties and Structure Analysis
- The compound's derivatives have been synthesized and characterized for their structural and chemical properties, contributing to the understanding of their reactivity and potential applications in medicinal chemistry (Hesse et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-11-29-18-9-7-16(8-10-18)19-13-30-21-20(19)22(26)25(14-24-21)12-15-3-5-17(6-4-15)23(27)28/h3-10,13-14H,2,11-12H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZALXKARQACDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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